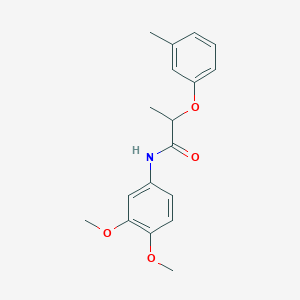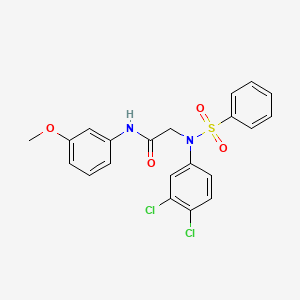
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide, also known as DMPX, is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. DMPX is a selective antagonist of the α2A-adrenoceptor, a subtype of the adrenergic receptor family, which plays a crucial role in the regulation of neurotransmitter release and cardiovascular function. In
作用機序
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide selectively binds to the α2A-adrenoceptor, which is predominantly expressed in the central nervous system and cardiovascular system. The α2A-adrenoceptor plays a crucial role in regulating the release of neurotransmitters such as norepinephrine and dopamine, as well as modulating cardiovascular function. By antagonizing the α2A-adrenoceptor, this compound inhibits the inhibitory feedback loop that regulates neurotransmitter release, leading to an increase in neurotransmitter release and subsequent physiological effects.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In the cardiovascular system, this compound has been shown to increase heart rate and blood pressure by inhibiting the negative feedback loop that regulates sympathetic nervous system activity. In the central nervous system, this compound has been shown to enhance cognitive function and memory retention by increasing the release of neurotransmitters such as norepinephrine and dopamine. This compound has also been shown to modulate pain perception and opioid tolerance by inhibiting the release of endogenous opioids.
実験室実験の利点と制限
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has several advantages for lab experiments, including its high yield and purity, as well as its selective antagonism of the α2A-adrenoceptor. However, this compound has some limitations, including its potential toxicity and the need for further studies to determine its safety and efficacy in humans.
将来の方向性
There are many potential future directions for the study of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide. One potential direction is the development of this compound-based therapies for the treatment of hypertension, anxiety, and depression. Another potential direction is the investigation of this compound's role in modulating pain perception and opioid tolerance. Additionally, further studies are needed to determine the safety and efficacy of this compound in human trials and to explore its potential therapeutic applications in cognitive disorders such as Alzheimer's disease.
Conclusion
In conclusion, this compound is a synthetic compound that has gained attention in scientific research due to its potential therapeutic applications. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of various medical conditions. The synthesis method of this compound has been optimized to achieve a high yield and purity, making it a viable compound for scientific research. Further studies are needed to determine the safety and efficacy of this compound in human trials and to explore its potential therapeutic applications in various fields of medicine.
合成法
The synthesis of N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide involves the reaction of 3,4-dimethoxybenzaldehyde and 3-methylphenol in the presence of a base catalyst, followed by the reaction of the resulting intermediate with 2-bromo-2-methylpropionyl bromide. The final product is obtained through purification by column chromatography and recrystallization. The synthesis of this compound has been optimized to achieve a high yield and purity, making it a viable compound for scientific research.
科学的研究の応用
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide has been extensively studied for its potential therapeutic applications in various fields of medicine. Its selective antagonism of the α2A-adrenoceptor makes it a promising candidate for the treatment of hypertension, anxiety, and depression. This compound has also been investigated for its role in modulating pain perception and opioid tolerance. Furthermore, this compound has been shown to enhance cognitive function and memory retention, making it a potential treatment for cognitive disorders such as Alzheimer's disease.
特性
IUPAC Name |
N-(3,4-dimethoxyphenyl)-2-(3-methylphenoxy)propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4/c1-12-6-5-7-15(10-12)23-13(2)18(20)19-14-8-9-16(21-3)17(11-14)22-4/h5-11,13H,1-4H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AHVPVWYJCVHAHC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OC(C)C(=O)NC2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(cyclobutylmethyl)-2-[(5,7-dimethylpyrazolo[1,5-a]pyrimidin-3-yl)methyl]-2,7-diazaspiro[4.5]decane](/img/structure/B6002369.png)
![N-[2-(5-oxoprolyl)-1,2,3,4-tetrahydro-7-isoquinolinyl]-4-(trifluoromethyl)benzamide](/img/structure/B6002384.png)


![N-(2-methylphenyl)-3-{[4-(3-pyridinyl)-1H-1,2,3-triazol-1-yl]methyl}-1-piperidinecarboxamide](/img/structure/B6002400.png)
![2-[4-(cyclohexylmethyl)-1-(2-thienylmethyl)-2-piperazinyl]ethanol](/img/structure/B6002407.png)
![methyl 5-ethyl-2-{[(4-ethylphenoxy)acetyl]amino}-3-thiophenecarboxylate](/img/structure/B6002411.png)
![2-[4-(4-ethynylbenzyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B6002413.png)
![N-[2-(3-pyridinyloxy)phenyl]-1-[3-(4-pyridinyl)propanoyl]-3-piperidinecarboxamide](/img/structure/B6002418.png)

![3-(2-methylphenyl)-N-[2-(4-morpholinyl)ethyl]-3-phenylpropanamide](/img/structure/B6002433.png)
![1-(2-methoxy-4-{[(3-methylbutyl)amino]methyl}phenoxy)-3-(4-thiomorpholinyl)-2-propanol](/img/structure/B6002454.png)
![4-methyl-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]-3-nitrobenzamide](/img/structure/B6002460.png)
![2-[(3,5-dimethyl-1H-1,2,4-triazol-1-yl)acetyl]-1-(6-methyl-2-pyridinyl)-2,3,4,9-tetrahydro-1H-beta-carboline](/img/structure/B6002466.png)
